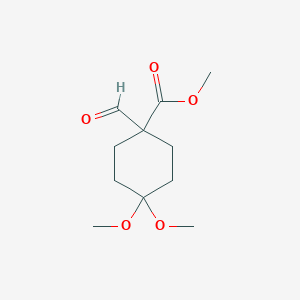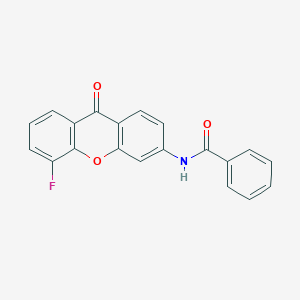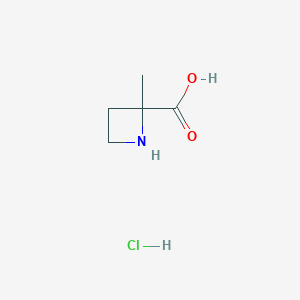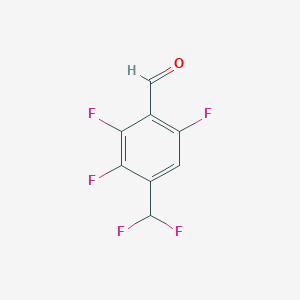
4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde is an organic compound characterized by the presence of both difluoromethyl and trifluorobenzaldehyde groups. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity. The incorporation of multiple fluorine atoms enhances its chemical stability and influences its physical properties, making it valuable in synthetic chemistry and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde typically involves the introduction of difluoromethyl and trifluorobenzaldehyde groups onto a benzene ring. One common method includes the difluoromethylation of a trifluorobenzaldehyde precursor using difluoromethylating agents under controlled conditions. The reaction often requires the presence of a catalyst and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale difluoromethylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions: 4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form corresponding carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of difluoromethyl-trifluorobenzoic acid.
Reduction: Formation of difluoromethyl-trifluorobenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives.
Applications De Recherche Scientifique
4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and fluorinated compounds.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its role in drug development, particularly in designing molecules with enhanced metabolic stability and bioavailability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, potentially altering their activity. The compound’s effects are mediated through pathways involving hydrogen bonding, hydrophobic interactions, and electronic effects due to the electronegativity of fluorine .
Comparaison Avec Des Composés Similaires
- 4-(Trifluoromethyl)-2,3,6-trifluorobenzaldehyde
- 4-(Difluoromethyl)-2,3,5-trifluorobenzaldehyde
- 4-(Difluoromethyl)-2,3,6-trifluorotoluene
Uniqueness: 4-(Difluoromethyl)-2,3,6-trifluorobenzaldehyde is unique due to the specific positioning of the difluoromethyl and trifluorobenzaldehyde groups, which imparts distinct reactivity and stability compared to its analogs. This unique structure makes it particularly valuable in applications requiring high chemical stability and specific reactivity patterns .
Propriétés
IUPAC Name |
4-(difluoromethyl)-2,3,6-trifluorobenzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F5O/c9-5-1-3(8(12)13)6(10)7(11)4(5)2-14/h1-2,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEOITGJLAYXQL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)C=O)F)F)C(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
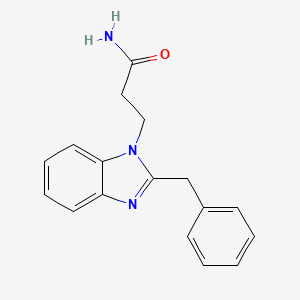
![3-(4,5-Dimethoxy-2-nitrophenyl)-1-[4-(4-fluorophenyl)piperazino]-2-propen-1-one](/img/structure/B2374329.png)

![2-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indol-3-yl}-2-oxoacetamide](/img/structure/B2374331.png)
![N-[(4-chlorophenyl)methyl]-2-{[2-(4-fluorophenyl)-6-methylpyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2374332.png)
![2-(4-chlorophenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2374333.png)
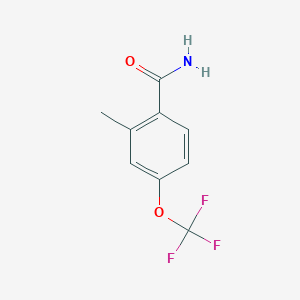
![3-(4-ethoxyphenyl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2374335.png)
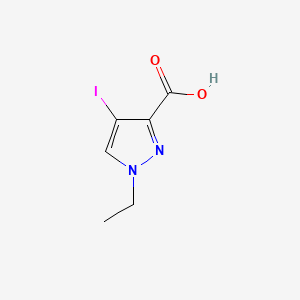
![N-(2-chlorophenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2374338.png)
![ethyl 2-(2-((5-amino-1H-1,2,4-triazol-3-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2374339.png)
